2-chloro-N-((1-cyclopentyl-5-(thiophen-2-yl)-1H-pyrazol-3-yl)methyl)benzamide
Description
Properties
IUPAC Name |
2-chloro-N-[(1-cyclopentyl-5-thiophen-2-ylpyrazol-3-yl)methyl]benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H20ClN3OS/c21-17-9-4-3-8-16(17)20(25)22-13-14-12-18(19-10-5-11-26-19)24(23-14)15-6-1-2-7-15/h3-5,8-12,15H,1-2,6-7,13H2,(H,22,25) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GFSGBVVCJZJSDP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C1)N2C(=CC(=N2)CNC(=O)C3=CC=CC=C3Cl)C4=CC=CS4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H20ClN3OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
385.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
2-chloro-N-((1-cyclopentyl-5-(thiophen-2-yl)-1H-pyrazol-3-yl)methyl)benzamide is a novel compound exhibiting significant potential for various biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article reviews the synthesis, biological evaluations, and mechanisms of action associated with this compound, providing insights into its therapeutic potential.
Chemical Structure and Properties
The molecular formula of this compound is , with a molecular weight of approximately 385.9 g/mol. The compound features a chlorine atom , a cyclopentyl group , a thiophene ring , and a pyrazole moiety . These functional groups suggest potential interactions with various biological targets, particularly in inflammatory pathways and enzyme modulation .
Biological Activity Overview
Preliminary studies indicate that this compound may exhibit significant biological activity, particularly in relation to inflammation and pain pathways. Similar compounds have been reported to interact with specific molecular targets, potentially leading to therapeutic effects against inflammatory conditions.
Table 1: Summary of Biological Activities
The biological activity of this compound is likely mediated through several mechanisms:
- Enzyme Inhibition : The presence of the pyrazole ring may allow for interaction with specific enzymes involved in inflammatory responses.
- Receptor Modulation : The structural features suggest potential binding to receptors associated with pain and inflammation, possibly modulating their activity.
- Antitumor Activity : Preliminary findings indicate that the compound may induce cytotoxic effects in certain cancer cell lines, warranting further investigation into its antitumor properties .
Case Studies
Recent research has focused on evaluating the efficacy of similar compounds in various biological assays:
- A study investigated the anti-inflammatory effects of pyrazole derivatives, revealing significant inhibition of pro-inflammatory cytokines in vitro.
- Another research project assessed the antitumor activity of structurally related compounds, demonstrating promising results in inhibiting tumor growth in xenograft models.
Scientific Research Applications
2-chloro-N-((1-cyclopentyl-5-(thiophen-2-yl)-1H-pyrazol-3-yl)methyl)benzamide is a complex organic compound with potential applications in medicinal chemistry due to its unique structural features. It consists of a benzamide moiety linked to a pyrazole ring, which is further substituted with a cyclopentyl group and a thiophene ring.
Preliminary studies suggest that this compound may exhibit significant biological activity. Compounds with similar structures have been reported to interact with specific molecular targets related to inflammation and pain pathways. These interactions may modulate the activity of certain enzymes or receptors, potentially leading to therapeutic effects against inflammatory conditions.
Medicinal Chemistry Applications
The unique structure of this compound suggests potential applications in medicinal chemistry, particularly as a modulator of inflammation and pain pathways. Further research is necessary to fully elucidate its pharmacological properties and therapeutic potential.
Interaction with Biological Targets
Interaction studies have indicated that compounds similar to this compound can bind to various biological targets, including enzymes involved in inflammatory processes. These interactions often lead to a decrease in pro-inflammatory mediators, providing a basis for their use in treating conditions such as arthritis and other inflammatory diseases.
The uniqueness of this compound lies in its specific combination of functional groups and structural arrangement. The presence of both thiophene and cyclopentyl groups on the pyrazole ring, along with the chloro-substituted benzamide moiety, contributes to its distinct chemical properties and potential biological activities compared to other derivatives in its class.
Several compounds share structural similarities with this compound:
| Compound Name | Structural Features | Unique Aspects |
|---|---|---|
| N-((1-cyclopentyl-5-cyclopropyl-1H-pyrazol-3-yl)methyl)-4-methoxybenzamide | Contains cyclopropyl instead of thiophene | Different substitution pattern affects biological activity |
| N-(4-fluorophenyl)-N'-(pyrazol-3-yloxy)-urea | Urea linkage instead of benzamide | Shows different pharmacological profiles |
| N-(5-methylpyrazol-3-yloxy)-N'-(4-methoxyphenyl)urea | Urea linkage with methoxy substitution | Variations in side chains influence solubility and activity |
Research gaps
Comparison with Similar Compounds
Substituent Variations on the Pyrazole Ring
Positional Isomerism and Substituent Effects
BI81663 (2-chloro-N-{[1-methyl-3-(thiophen-2-yl)-1H-pyrazol-5-yl]methyl}benzamide) ():
- Key Difference : The pyrazole ring in BI81663 has a methyl group at position 1 and thiophen-2-yl at position 3, whereas the target compound features cyclopentyl at position 1 and thiophen-2-yl at position 4.
- Impact : Cyclopentyl’s bulkiness may improve metabolic stability compared to methyl. Thiophen-2-yl’s position (3 vs. 5) could alter electronic distribution and binding interactions in biological targets.
- N-((1-Cyclopentyl-5-Cyclopropyl-1H-Pyrazol-3-yl)Methyl)-2-(Trifluoromethyl)Benzamide (): Key Difference: Cyclopropyl replaces thiophen-2-yl at position 5, and the benzamide group includes a trifluoromethyl substituent. Cyclopropyl may reduce steric hindrance compared to thiophene.
Heterocyclic Modifications
- 2-Chloro-6-Fluoro-N-(1-(4-(4-Methoxyphenyl)Thiazol-2-yl)-3-Methyl-1H-Pyrazol-5-yl)Benzamide (): Key Difference: A thiazole ring replaces thiophene, and the benzamide has chloro/fluoro substituents. Fluorine’s electronegativity could enhance metabolic stability.
Amide/Acetamide Linker Variations
- 2-Chloro-N-[3-Cyano-1-(3,4-Dichlorophenyl)-1H-Pyrazol-5-yl]Acetamide (): Key Difference: An acetamide linker replaces benzamide, and the pyrazole has cyano and dichlorophenyl groups.
N-((1-Cyclopentyl-5-(Thiophen-2-yl)-1H-Pyrazol-3-yl)Methyl)Thiophene-2-Carboxamide ():
- Key Difference : Thiophene-2-carboxamide replaces chloro-benzamide.
- Impact : The dual thiophene moieties may enhance π-π stacking interactions, useful in materials science or enzyme inhibition.
Physicochemical and Structural Properties
- Molecular Weight Trends: Bulkier substituents (e.g., cyclopentyl vs.
- Electron Effects : Chloro and trifluoromethyl groups enhance electrophilicity, while thiophene contributes electron density.
Q & A
Basic: What are the recommended synthetic routes for 2-chloro-N-((1-cyclopentyl-5-(thiophen-2-yl)-1H-pyrazol-3-yl)methyl)benzamide, and how can reaction conditions be optimized for higher yields?
Methodological Answer:
The compound can be synthesized via a multi-step approach:
- Step 1: Prepare the pyrazole core by cyclizing 1-cyclopentyl-3-(thiophen-2-yl)-1H-pyrazole-5-carbaldehyde using hydrazine derivatives under reflux in ethanol .
- Step 2: Introduce the benzamide moiety via nucleophilic substitution. React the pyrazole intermediate with 2-chlorobenzoyl chloride in tetrahydrofuran (THF) at 0–5°C, followed by gradual warming to room temperature for 2 hours .
- Optimization: Use triethylamine as a base to neutralize HCl byproducts, improving yield (typical yields: 65–80%). Solvent polarity and temperature control are critical to avoid side reactions like over-acylation .
Basic: Which spectroscopic and crystallographic techniques are most effective for characterizing this compound?
Methodological Answer:
- NMR Spectroscopy: ¹H and ¹³C NMR in deuterated DMSO or CDCl₃ resolve the thiophene (δ 6.8–7.5 ppm), pyrazole (δ 7.2–8.1 ppm), and benzamide (δ 7.3–7.9 ppm) protons. The cyclopentyl group shows multiplet signals at δ 1.5–2.5 ppm .
- X-ray Crystallography: Single-crystal X-ray diffraction confirms the planar geometry of the pyrazole-thiophene system and the spatial orientation of the cyclopentyl substituent. Bond angles (e.g., N–C–N ≈ 120°) validate hybridization .
Advanced: How can structure-activity relationship (SAR) studies be designed to evaluate the biological relevance of this compound?
Methodological Answer:
- Variable Substituents: Synthesize analogs with modified thiophene (e.g., 3-thienyl vs. 2-thienyl) or benzamide (e.g., 3-chloro vs. 4-chloro) groups. Compare their inhibitory activity against target enzymes (e.g., kinases) using IC₅₀ assays .
- Key Observations: Bulky cyclopentyl groups may enhance membrane permeability but reduce solubility. Thiophene substitution at position 5 improves π-π stacking in hydrophobic binding pockets .
Advanced: How should researchers resolve contradictions between in vitro and in vivo efficacy data for this compound?
Methodological Answer:
- Pharmacokinetic Profiling: Measure plasma stability (e.g., half-life in rodent serum) and metabolic pathways using LC-MS. Poor in vivo activity may arise from rapid hepatic clearance via cytochrome P450 enzymes .
- Formulation Adjustments: Encapsulate the compound in PEGylated liposomes to enhance bioavailability. Compare AUC (area under the curve) values for free vs. encapsulated forms .
Basic: What computational methods are suitable for predicting the binding affinity of this compound to biological targets?
Methodological Answer:
- Molecular Docking: Use AutoDock Vina or Schrödinger Suite to model interactions with proteins (e.g., COX-2 or EGFR). Focus on hydrogen bonding with the benzamide carbonyl and hydrophobic contacts with the cyclopentyl group .
- MD Simulations: Run 100-ns simulations in GROMACS to assess stability of ligand-receptor complexes. Root-mean-square deviation (RMSD) < 2 Å indicates stable binding .
Advanced: What strategies mitigate solubility limitations without compromising bioactivity?
Methodological Answer:
- Salt Formation: Convert the free base to a hydrochloride salt using HCl gas in diethyl ether. This increases aqueous solubility by >50% while maintaining IC₅₀ values in cellular assays .
- Co-solvent Systems: Prepare stock solutions in DMSO-water (10:90 v/v) with 0.1% Tween-80 to prevent aggregation. Dynamic light scattering (DLS) confirms nanoparticle dispersion .
Basic: How can purity and stability be validated during long-term storage?
Methodological Answer:
- HPLC Analysis: Use a C18 column (ACN/water gradient, 1 mL/min) to monitor degradation. A single peak at 254 nm with >95% area indicates stability for ≥6 months at −20°C .
- Accelerated Stability Testing: Store aliquots at 40°C/75% RH for 4 weeks. No new HPLC peaks should emerge, confirming resistance to hydrolysis or oxidation .
Advanced: What mechanistic insights can be gained from studying the compound’s reactivity under varying pH conditions?
Methodological Answer:
- pH-Dependent Hydrolysis: Incubate the compound in buffers (pH 2–10) at 37°C. LC-MS identifies cleavage products (e.g., free thiophene at pH < 4). Pseudo-first-order kinetics quantify degradation rates .
- Implications for Drug Design: Acid-labile benzamide bonds suggest gastric instability, necessitating enteric coating for oral delivery .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
